molecular formula C13H12N4O2S2 B5548546 5-nitro-2-thiophenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone

5-nitro-2-thiophenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone

Cat. No.: B5548546
M. Wt: 320.4 g/mol
InChI Key: VCWSBOYDLOTCCC-RIYZIHGNSA-N
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Description

5-nitro-2-thiophenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone is a useful research compound. Its molecular formula is C13H12N4O2S2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.04016799 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Coordination Compounds

5-nitro-2-thiophenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone serves as a versatile ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their structural characteristics and potential applications in materials science and catalysis. For instance, the structural review by Casas, García-Tasende, and Sordo (2000) highlights the versatility of thiosemicarbazones as coordination agents, noting their ability to form structurally diverse complexes with main group metals. This diversity is critical for designing new materials with specific magnetic, optical, or catalytic properties (Casas, García-Tasende, & Sordo, 2000).

Antimicrobial and Antitumor Applications

Thiosemicarbazones, including 5-nitro-2-thiophenecarbaldehyde derivatives, are explored for their antimicrobial and antitumor activities. These compounds exhibit a range of biological activities, potentially offering new pathways for therapeutic development. Research into synthetic antibacterial agents by Doub (1968) discusses the in vitro activity of thiosemicarbazones derived from nitrofurfuraldehyde, highlighting their potential as antimicrobial agents. This suggests that modifications to the thiosemicarbazone structure, including the incorporation of nitro-thiophene groups, could enhance their biological efficacy (Doub, 1968).

Catalytic Reduction Processes

The catalytic activities of compounds like this compound in reducing nitro groups to amines or other functional groups are crucial for industrial and synthetic applications. Tafesh and Weiguny's review (1996) on the selective catalytic reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) underscores the importance of catalysts in organic synthesis. This indicates that thiosemicarbazone derivatives could play a role in catalytic systems for the efficient conversion of nitro compounds (Tafesh & Weiguny, 1996).

Mechanism of Action

The mechanism of action of thiosemicarbazones can vary depending on their structure and the biological activity being considered . Some thiosemicarbazones have been found to have antitumor activity mediated by apoptosis and DNA intercalation .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties . Sigma-Aldrich provides products to researchers as part of a collection of rare and unique chemicals and does not collect analytical data for these products . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-9-2-4-10(5-3-9)15-13(20)16-14-8-11-6-7-12(21-11)17(18)19/h2-8H,1H3,(H2,15,16,20)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWSBOYDLOTCCC-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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